(2E)-1-(3-bromophenyl)-3-(3-nitrophenyl)prop-2-en-1-one
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Overview
Description
(2E)-1-(3-bromophenyl)-3-(3-nitrophenyl)prop-2-en-1-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities. Chalcones are characterized by the presence of two aromatic rings linked by an α, β-unsaturated carbonyl system. This particular compound features a bromine atom on one aromatic ring and a nitro group on the other, which can significantly influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(3-bromophenyl)-3-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromoacetophenone and 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(3-bromophenyl)-3-(3-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group, or the double bond, leading to saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino derivatives or saturated chalcones.
Substitution: Various substituted chalcones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2E)-1-(3-bromophenyl)-3-(3-nitrophenyl)prop-2-en-1-one is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine
This compound and its derivatives have shown potential in biological and medicinal researchSpecific studies have explored the anticancer activity of chalcone derivatives against various cancer cell lines .
Industry
In the industrial sector, chalcones are investigated for their potential use in materials science, particularly in the development of organic electronic materials due to their optical properties .
Mechanism of Action
The biological activity of (2E)-1-(3-bromophenyl)-3-(3-nitrophenyl)prop-2-en-1-one is primarily attributed to its ability to interact with cellular proteins and enzymes. The compound can inhibit key enzymes involved in cell proliferation and survival, leading to its anticancer effects. The nitro group and the bromine atom play crucial roles in enhancing the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(4-bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one: Similar structure but with different positions of the bromine and nitro groups.
(2E)-1-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one: Chlorine substituent instead of bromine.
(2E)-1-(3-bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one: Different position of the nitro group.
Uniqueness
The unique combination of the bromine and nitro groups in (2E)-1-(3-bromophenyl)-3-(3-nitrophenyl)prop-2-en-1-one can lead to distinct chemical reactivity and biological activity compared to its analogs. The specific positions of these substituents can influence the compound’s ability to interact with biological targets and its overall stability.
Properties
IUPAC Name |
(E)-1-(3-bromophenyl)-3-(3-nitrophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO3/c16-13-5-2-4-12(10-13)15(18)8-7-11-3-1-6-14(9-11)17(19)20/h1-10H/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZWNEGEMSRTCH-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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